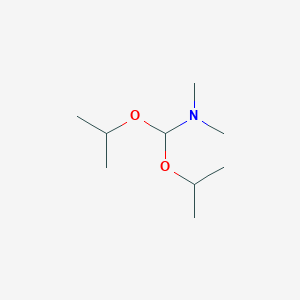
5-ニトロキノキサリン
概要
説明
5-Nitroquinoxaline is a useful research compound. Its molecular formula is C8H5N3O2 and its molecular weight is 175.14 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Nitroquinoxaline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128768. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Nitroquinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitroquinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
合成と反応性
キノキサリンは、5-ニトロキノキサリンなどの誘導体を含め、重要な化学部分として台頭し、幅広い物理化学的および生物学的活性を示しており、広範囲にわたる研究の対象となっています . 過去数十年で、キノキサリン骨格を利用した、数多くの生物活性分子の設計と開発に関する多くの論文が発表されています .
生体医用アプリケーション
キノキサリン誘導体は、ナフタレン環の炭素原子の一部を窒素原子で置き換えた、重要なヘテロ環化合物です . その分子式はC8H6N2であり、ベンゼンとピラジンという2つの芳香環の融合によって形成されます . 自然界では希少ですが、合成は容易に行えます .
製薬アプリケーション
キノキサリンは、多くの製薬および工業用途を持つ、窒素含有ヘテロ環化合物です . オラキンドキシン、エキノマイシン、アチノレウチン、レボマイシン、カルバドキシンなどのキノキサリン含有薬は、現在、抗生物質として市場に出回っています .
生物活性分子の設計と開発
キノキサリンは、数多くの生物活性分子の設計と開発、染料、蛍光材料、エレクトロルミネッセンス材料、太陽電池用途の有機感光剤、高分子オプトエレクトロニクス材料に使用されてきました .
合成戦略の開発
新しい合成戦略と、キノキサリン骨格に適切な官能基を付加するための新しい方法論の開発に大きな努力が注がれてきました .
構造の多様化
構造の多様化のためのアプローチが文書化されており、キノキサリンへのアクセスのための多様な合成経路の最新の包括的な説明を提供しています
Safety and Hazards
将来の方向性
Quinoxaline derivatives, including 5-Nitroquinoxaline, have shown promise in various areas of medicinal chemistry . There is a growing interest in the development of compounds bearing a quinoxaline moiety for antiviral treatment . This promising moiety warrants further investigation, which may yield even more encouraging results regarding this scaffold .
作用機序
Target of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities . For instance, Varenicline, a quinoxaline derivative, acts as a nicotine receptor agonist
Mode of Action
Nitroxoline, a related compound, is known to act as a metal chelator, inhibiting the activity of rna-polymerase This suggests that 5-Nitroquinoxaline might also interact with its targets in a similar manner, leading to changes in cellular processes
Biochemical Pathways
Quinoxaline derivatives have been reported to have various pharmacological properties, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht3 receptor antagonist, and anti-amoebiasis activities . These activities suggest that 5-Nitroquinoxaline could potentially affect a wide range of biochemical pathways, but more research is needed to identify the specific pathways involved.
Result of Action
Given the wide range of biological activities exhibited by quinoxaline derivatives , it’s plausible that 5-Nitroquinoxaline could have diverse effects at the molecular and cellular levels.
生化学分析
Biochemical Properties
Quinoxaline derivatives have been found to interact with various targets, receptors, or microorganisms
Cellular Effects
A related compound, 2,3,7-trichloro-5-nitroquinoxaline, has been identified as a potent inhibitor of human telomerase, suggesting that 5-Nitroquinoxaline may have similar effects .
Molecular Mechanism
Quinoxaline derivatives have been found to demonstrate a wide range of physicochemical and biological activities
特性
IUPAC Name |
5-nitroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2/c12-11(13)7-3-1-2-6-8(7)10-5-4-9-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBOWHSZOCPDMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171722 | |
| Record name | Quinoxaline, 5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18514-76-6 | |
| Record name | 5-Nitroquinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18514-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitroquinoxaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018514766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoxaline, 5-nitro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128768 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoxaline, 5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Nitroquinoxaline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDZ6TV2TNM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
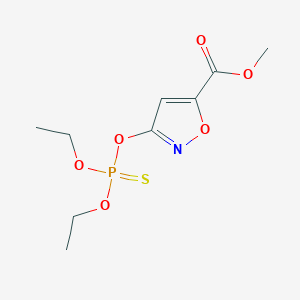
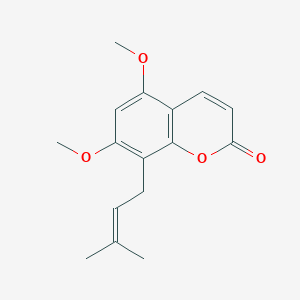



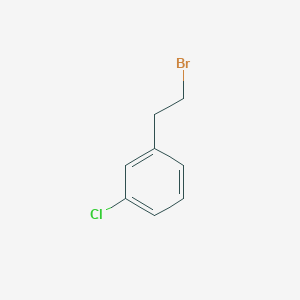

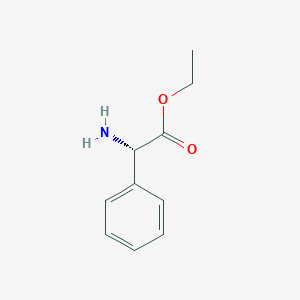
![2,3-dihydroxypropyl dihydrogen phosphate;(R)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B91534.png)

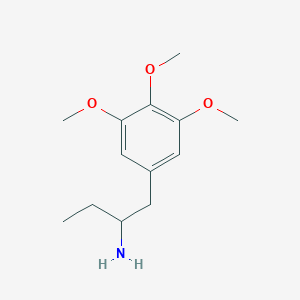
![1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone](/img/structure/B91538.png)

